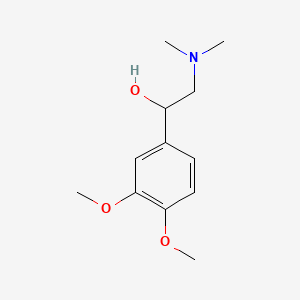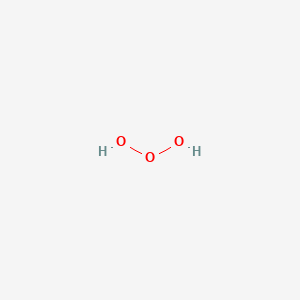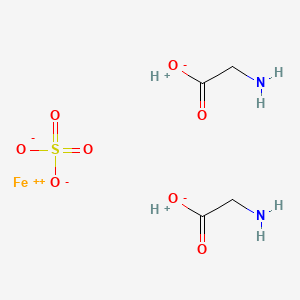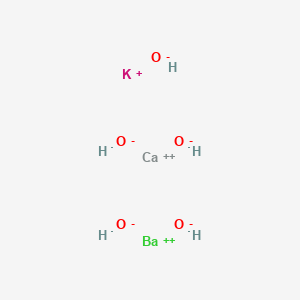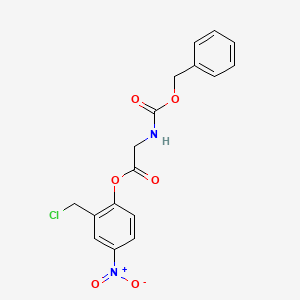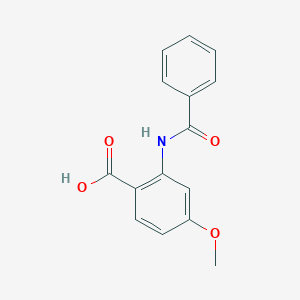
N-benzoyl-4-methoxyanthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-4-methoxyanthranilic acid is a member of the class of benzamides that results from the formal condensation of benzoic acid with the amino group of 4-methoxyanthranilic acid. It is a monocarboxylic acid, a member of benzoic acids and a member of benzamides. It derives from an anthranilic acid. It is a conjugate acid of a N-benzoyl-4-methoxyanthranilate.
Applications De Recherche Scientifique
Biosynthesis in Plant Cell Cultures
N-benzoyl-4-methoxyanthranilic acid is significant in plant biochemistry, particularly in the context of phytoalexins in plants like Dianthus caryophyllus L. It's synthesized in response to external stimuli like elicitors from Phytophthora megasperma f.sp. glycinea, indicating a role in plant defense mechanisms (Reinhard & Matern, 1989).
Synthesis of Potential Anticancer Agents
N-benzoyl-4-methoxyanthranilic acid is used as a precursor in the synthesis of compounds like glyfoline, which is extracted from Glycosmis citrifolia and has potential anticancer properties (Su, Dziewiszek, & Wu, 1991).
Development of Fluorescent Agents
In the field of material sciences, it serves as a precursor for developing new fluorescent agents, useful in various applications, including printing inks (Wen, 2003).
Chemical Analysis of Polyesters
N-benzoyl-4-methoxyanthranilic acid derivatives are used in the sequential analysis of polyesters, aiding in the understanding of polymer chemistry (Schmitz, Windeln, & Rossbach, 1985).
Marine Biology and Fungal Metabolism
It's found as a metabolite in marine-derived fungus Aspergillus flavipes and is significant in studying marine biology and fungal biochemistry (Xu, Zhao, & Yang, 2014).
Fungicidal Properties
Research indicates its derivatives possess fungicidal properties, important in agricultural sciences for controlling diseases like powdery mildew in crops (Kirino, Yamamoto, & Kato, 1980).
Pharmaceutical Research
It's also involved in the synthesis of N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, a drug with antiallergic properties, highlighting its pharmaceutical applications (Koda et al., 1976).
Propriétés
Numéro CAS |
109437-82-3 |
|---|---|
Nom du produit |
N-benzoyl-4-methoxyanthranilic acid |
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-benzamido-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
NZSBJWOTLHVBNU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



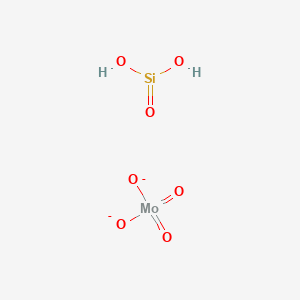
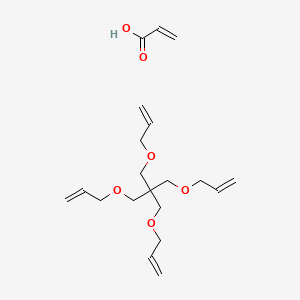
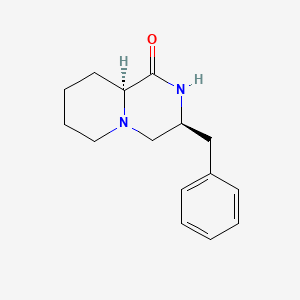
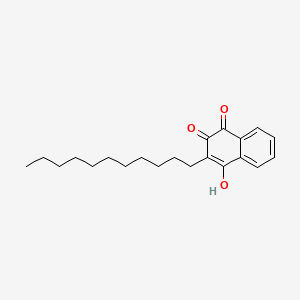
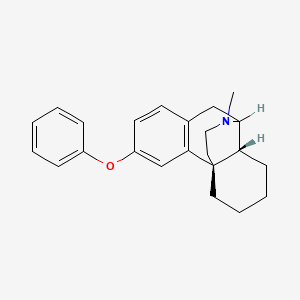
![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)
![4,4,6,6-Tetrakis(aziridin-1-yl)spiro[1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2'-1,3-dihydro-1,3,2lambda5-benzodiazaphosphole]](/img/structure/B1210252.png)
